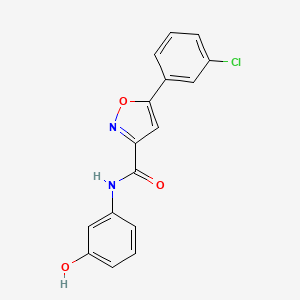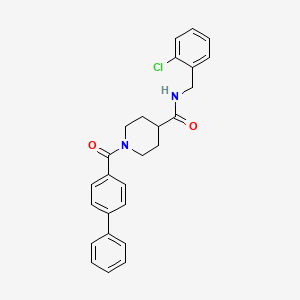
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, also known as BDP-870, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide can lead to the activation of certain genes that are involved in various cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis. In neuronal cells, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects and can promote neurite outgrowth. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have analgesic effects and can reduce pain sensitivity.
实验室实验的优点和局限性
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity towards HDAC inhibition. This allows for the selective activation of certain genes without affecting others. However, one of the limitations of using N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods that can produce N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide in larger quantities. Another direction is the exploration of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide's potential applications in other fields such as epigenetics and gene therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and its potential side effects.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neurological disorders, and pain management. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)-4-piperidinecarboxamide has been shown to have analgesic effects and can potentially be used as an alternative to opioid-based painkillers.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c22-17-4-2-1-3-16(17)21(26)24-9-7-15(8-10-24)20(25)23-12-14-5-6-18-19(11-14)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCXTGSJLISPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-chloro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B4845365.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)
![1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845393.png)

![9-ethyl-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B4845418.png)
![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4845424.png)





![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)